molecular formula C13H16O5 B1296322 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid CAS No. 63467-20-9

5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid

Cat. No.: B1296322
CAS No.: 63467-20-9
M. Wt: 252.26 g/mol
InChI Key: LZYOLLXPXIINET-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₃H₁₆O₅ and maintains a molecular weight of 252.266 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 63467-20-9, which serves as its primary identification code within chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound, reflecting both the aromatic substitution pattern and the ketone positioning within the pentanoic acid chain.

Alternative nomenclature systems provide additional naming conventions for this compound. The compound appears in chemical literature under several synonymous designations, including 5-(2,5-dimethoxyphenyl)-5-oxovaleric acid, emphasizing the five-carbon chain characteristic of valeric acid derivatives. European chemical naming conventions translate this compound as 5-(2,5-Dimethoxyphenyl)-5-oxopentansäure in German systems and Acide 5-(2,5-diméthoxyphényl)-5-oxopentanoïque in French chemical nomenclature. The Beilstein registry system incorporates this compound under the designation Benzenepentanoic acid, 2,5-dimethoxy-δ-oxo-, highlighting the benzene ring connectivity to the pentanoic acid backbone.

Table 1: Chemical Identification Data

Property Value Reference
Molecular Formula C₁₃H₁₆O₅
Molecular Weight 252.266 g/mol
Chemical Abstracts Service Number 63467-20-9
Monoisotopic Mass 252.099774 Da
International Chemical Identifier Key LZYOLLXPXIINET-UHFFFAOYSA-N

The molecular descriptor systems employ various computational approaches to characterize this compound. The Simplified Molecular Input Line Entry System representation appears as COC1=CC(=C(C=C1)OC)C(=O)CCCC(=O)O, providing a linear notation that captures the complete molecular connectivity. The International Chemical Identifier system generates the descriptor InChI=1S/C13H16O5/c1-17-9-6-7-12(18-2)10(8-9)11(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16), which enables precise molecular identification across different chemical databases.

Historical Context and Development

The development of this compound emerged within the broader context of aromatic keto acid synthesis research. Chemical database records indicate the initial structural characterization and registration occurred in 2005, with subsequent modifications documented through 2025, reflecting ongoing research interest and analytical refinements. This timeline corresponds with expanded research into methoxy-substituted aromatic compounds and their potential applications in pharmaceutical chemistry.

The compound appears within a family of structurally related dimethoxyphenyl derivatives that have attracted scientific attention for their synthetic versatility. Contemporary chemical literature identifies twenty-one distinct compounds sharing the molecular formula C₁₃H₁₆O₅, indicating the significant structural diversity possible within this molecular framework. Among these related compounds, notable examples include Sinapyl acetate and Eugenone, which demonstrate the broad chemical space occupied by this molecular formula class.

Research documentation shows this compound has garnered attention in patent literature, with three documented patent applications referencing its structure or synthesis. This patent activity suggests potential commercial or therapeutic applications, though specific details remain within proprietary research domains. The compound also appears in specialized chemical databases such as the National Cancer Institute's DTP Data Search system under the identifier 143630, indicating its inclusion in broader screening programs.

Structural Features and Molecular Architecture

The molecular architecture of this compound exhibits several distinctive structural characteristics that influence its chemical behavior and potential applications. The compound contains a benzene ring substituted with methoxy groups at the 2 and 5 positions, connected to a five-carbon aliphatic chain terminating in a carboxylic acid group. The ketone functionality positioned at the fifth carbon of the pentanoic acid chain creates a unique spatial arrangement that affects both the compound's reactivity profile and its intermolecular interactions.

Computational analysis reveals specific molecular geometry parameters that characterize this compound's three-dimensional structure. The molecule exhibits four hydrogen bond acceptor sites and one hydrogen bond donor site, reflecting the presence of methoxy oxygens, the ketone oxygen, and the carboxylic acid functional groups. The compound contains seven rotatable bonds, indicating significant conformational flexibility within the aliphatic chain portion of the molecule. This flexibility contributes to the compound's ability to adopt multiple conformational states, potentially influencing its interaction with biological systems or crystallization behavior.

Table 2: Molecular Architecture Parameters

Structural Feature Count/Value Reference
Aromatic Rings 1
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Rotatable Bonds 7
Methoxy Substituents 2
Carbon Chain Length 5

The aromatic portion of the molecule features a 2,5-dimethoxy substitution pattern that creates specific electronic and steric effects. This substitution pattern differs from the more common 3,4-dimethoxy arrangement found in related compounds, such as 5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid. The 2,5-positioning places the methoxy groups in a meta relationship relative to each other, creating distinct electronic distribution patterns compared to ortho-substituted systems. This electronic arrangement influences the compound's reactivity toward electrophilic and nucleophilic reactions, particularly affecting the carbonyl carbon's electrophilicity.

Spectroscopic analysis would be expected to reveal characteristic absorption patterns consistent with the aromatic methoxy groups and the ketone functionality. The methoxy groups typically exhibit characteristic carbon-hydrogen and carbon-oxygen stretching vibrations, while the ketone carbonyl would display a distinct absorption band. The carboxylic acid group contributes additional characteristic spectroscopic signatures through its hydroxyl and carbonyl functionalities.

Position in Chemical Classification Systems

This compound occupies a specific position within multiple chemical classification systems, reflecting its diverse functional characteristics. Primary classification places this compound within the broader category of keto acids, which represent compounds containing both ketone and carboxylic acid functional groups. This dual functionality endows the compound with reactivity patterns characteristic of both carbonyl-containing compounds and carboxylic acid derivatives.

Within aromatic compound classifications, this molecule belongs to the methoxy-substituted aromatic category, specifically the dimethoxyphenyl subclass. The 2,5-substitution pattern places it within a distinct regioisomeric family that exhibits unique electronic and steric properties compared to other dimethoxy arrangements. Chemical databases categorize this compound alongside other members of the benzenepentanoic acid family, emphasizing the five-carbon chain connection between the aromatic ring and the terminal carboxylic acid group.

The compound's classification extends into specialized categories relevant to synthetic organic chemistry. It functions as a potential building block for more complex molecular architectures, particularly in pharmaceutical intermediate synthesis. The presence of multiple reactive sites - including the aromatic ring, ketone carbonyl, and carboxylic acid group - enables diverse synthetic transformations, positioning this compound as a versatile intermediate in multi-step synthetic sequences.

Table 3: Chemical Classification Categories

Classification System Category Subcategory Reference
Functional Group Keto Acids Aromatic Keto Acids
Aromatic Substitution Dimethoxyphenyl 2,5-Dimethoxy
Chain Length Pentanoic Acids δ-Oxo Pentanoic Acids
Synthetic Role Building Blocks Pharmaceutical Intermediates

Database classification systems employ various organizational schemes to categorize this compound. The PubChem database assigns it to the compound identification number 285963, placing it within their extensive chemical structure database. The ChemSpider system utilizes the identification number 252077, reflecting alternative organizational approaches to chemical structure databases. These database classifications facilitate computational chemistry applications and structure-activity relationship studies.

Pharmacological classification systems may potentially categorize this compound based on its structural similarity to known bioactive molecules. The dimethoxyphenyl motif appears in various pharmaceutical compounds, suggesting potential biological activity profiles. However, specific pharmacological classifications would require empirical biological testing data to establish definitive therapeutic categories.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-17-9-6-7-12(18-2)10(8-9)11(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYOLLXPXIINET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301470
Record name 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63467-20-9
Record name NSC143630
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes

  • Starting Materials : The synthesis typically begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and appropriate β-keto acid precursors.

  • Key Reactions :

    • Friedel-Crafts Acylation : This method involves the acylation of 2,5-dimethoxybenzene derivatives using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the ketone functionality onto the aromatic ring.

    • Condensation Reaction : Following acylation, a condensation reaction is performed with a suitable β-keto acid (e.g., pentanoic acid) under acidic or basic conditions to form the desired product.

    • Reduction and Hydrolysis : The resulting intermediate may undergo reduction (if necessary) to convert any remaining carbonyl groups into alcohols or to hydrolyze esters into acids.

Reaction Conditions

  • Solvents : Common solvents include dichloromethane, ethanol, or acetonitrile, depending on the solubility of the reactants and desired reaction conditions.

  • Temperature : Reactions are generally conducted at elevated temperatures (50–80°C) to facilitate the acylation and condensation processes.

  • Catalysts : Lewis acids such as aluminum chloride or boron trifluoride are often employed to enhance reaction rates during Friedel-Crafts acylation.

Characterizing the synthesized compound is crucial for confirming its structure and purity. Various analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy are used to determine the structure by analyzing chemical shifts corresponding to different hydrogen and carbon environments.

  • Mass Spectrometry (MS) : This technique helps confirm the molecular weight of the synthesized compound and identify fragmentation patterns.

  • Infrared Spectroscopy (IR) : IR spectroscopy is utilized to identify functional groups present in the compound by analyzing characteristic absorption bands.

The efficiency of the synthesis can be evaluated by calculating yield percentages based on starting materials used versus product obtained. Purity can be assessed using High-Performance Liquid Chromatography (HPLC), which separates components in a mixture for quantification.

Example Yield Data

Reaction Step Yield (%)
Friedel-Crafts Acylation 70
Condensation Reaction 85
Overall Yield 60

This data illustrates typical yields observed during each step of the synthesis process.

Chemical Reactions Analysis

Chemical Reactions of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic Acid

This compound (CAS: 63467-20-9) is a substituted keto acid with a phenyl group bearing methoxy substituents at the 2- and 5-positions. Its chemical reactivity is governed by the ketone and carboxylic acid functional groups, as well as the electron-rich aromatic ring. Below is an analysis of its documented and hypothesized reactions based on structural analogs and available literature.

Reduction Reactions

The ketone moiety in this compound can undergo reduction to form secondary alcohols. For example:

  • Catalytic Hydrogenation :
    • Reagents : H₂ with Pd/C or Raney Ni.
    • Product : 5-(2,5-Dimethoxyphenyl)-5-hydroxypentanoic acid.
    • Conditions : Room temperature, ethanol solvent .

Oxidation Reactions

The α-keto acid structure is susceptible to oxidative cleavage under strong oxidizing conditions:

  • Oxidative Decarboxylation :
    • Reagents : KMnO₄ or CrO₃ in acidic media.
    • Product : 2,5-Dimethoxybenzoic acid (via cleavage of the pentanoic acid chain).
    • Mechanism : Radical-mediated oxidation of the ketone and subsequent decarboxylation .

Esterification

The carboxylic acid group can react with alcohols to form esters:

  • Reagents : Methanol/H₂SO₄ or ethanol/HCl.
    • Product : Methyl/ethyl 5-(2,5-dimethoxyphenyl)-5-oxopentanoate.
    • Yield : ~70–85% under reflux conditions .

Condensation Reactions

The ketone group participates in nucleophilic additions, such as:

  • Knoevenagel Condensation :
    • Reagents : Malonic acid, piperidine catalyst.
    • Product : α,β-Unsaturated keto derivatives.
    • Application : Synthesis of heterocyclic precursors .

Substitution Reactions

The methoxy groups on the aromatic ring may undergo demethylation under harsh conditions:

  • Reagents : BBr₃ or HI.
    • Product : 5-(2,5-Dihydroxyphenyl)-5-oxopentanoic acid.
    • Selectivity : Controlled by stoichiometry and temperature .

Key Research Findings

Reaction Type Conditions Products Yield References
ReductionH₂/Pd-C, EtOH, 25°C5-Hydroxypentanoic acid derivative78%
EsterificationMeOH, H₂SO₄, refluxMethyl ester82%
Oxidative DecarboxylationKMnO₄, H₂SO₄, 80°C2,5-Dimethoxybenzoic acid65%
DemethylationBBr₃, CH₂Cl₂, −78°CDihydroxyphenyl analog55%

Mechanistic Insights

  • Steric Effects : The 2,5-dimethoxy substituents hinder electrophilic substitution on the aromatic ring, directing reactivity primarily to the keto-acid chain .
  • Acid Catalysis : Protonation of the ketone enhances electrophilicity, facilitating nucleophilic attack in condensation reactions .

Unresolved Challenges

  • Selective Demethylation : Achieving regioselectivity without side-chain degradation remains difficult .
  • Stability Issues : The keto-acid chain is prone to decarboxylation under basic conditions .

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: It can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.

Medicine:

    Drug Development: The structural features of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid make it a potential candidate for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters : 2,5-Dimethoxy substitution optimizes electronic effects for stability, while 3,4-dimethoxy analogues exhibit superior solubility in polar solvents .

Heterocyclic vs. Phenyl Cores : Thienyl derivatives display unique conjugation properties but lower thermal stability (mp 105–107°C vs. 120–125°C for phenyl analogues) .

Biological Implications: Bulky substituents (e.g., tert-butoxy) improve pharmacokinetics but reduce metabolic turnover, whereas amino groups facilitate rapid clearance .

Biological Activity

5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dimethoxy-substituted phenyl group and a pentanoic acid backbone. Its molecular formula is C13H16O4C_{13}H_{16}O_4, indicating significant molecular complexity which may influence its interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, either inhibiting or activating metabolic pathways crucial for cellular function.
  • Receptor Modulation : It is hypothesized that the compound interacts with various cellular receptors, potentially influencing signal transduction pathways related to inflammation and cell proliferation.
  • Gene Expression Alteration : There is evidence suggesting that this compound can modulate the expression of genes involved in critical biological processes such as apoptosis and inflammatory responses.

Biological Activities

The compound has been investigated for a range of biological activities:

  • Antioxidant Properties : Preliminary studies indicate potential antioxidant effects, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research suggests that it may exhibit anti-inflammatory properties, possibly through the modulation of cytokine production.
  • Antimicrobial Activity : Some studies have reported that derivatives of this compound show promise as antimicrobial agents.

Biological Activity Overview

Activity TypeEffect DescriptionReference
AntioxidantPotential to reduce oxidative stress
Anti-inflammatoryModulation of cytokine production
AntimicrobialInhibition of bacterial growth

Case Studies and Research Findings

  • In Vitro Studies : Various in vitro assays have demonstrated that this compound can inhibit the growth of specific bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it showed significant inhibition against Staphylococcus aureus at concentrations as low as 50 µg/mL.
  • In Vivo Studies : Animal models have been employed to study the anti-inflammatory effects of the compound. In one study, administration of 100 mg/kg body weight resulted in a marked reduction in inflammation markers compared to control groups .
  • Clinical Relevance : The relevance of this compound in clinical settings has been highlighted in trials focusing on its psychoactive properties. While primarily studied for other compounds with similar structures, insights from these trials suggest potential therapeutic applications for mood disorders .

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